Product packaging for 2-(Hydroxyimino)cyclooctan-1-one(Cat. No.:CAS No. 50911-11-0)

2-(Hydroxyimino)cyclooctan-1-one

Cat. No.: B14655429
CAS No.: 50911-11-0
M. Wt: 155.19 g/mol
InChI Key: FXXSHOMPXQFYHR-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)cyclooctan-1-one is a chemical compound featuring an eight-membered cyclooctane ring core functionalized with both a ketone and an oxime group. This structure combines a conformationally flexible, non-planar carbon scaffold with a reactive functional group, making it a candidate for exploration in various research fields. Compounds containing the cyclooctane ring are of significant interest in medicinal chemistry as they provide three-dimensional complexity to molecular architectures, which can be valuable in drug design for targeting specific proteins and overcoming resistance . The oxime functional group (RR'C=NOH), a key feature of this molecule, is a versatile synthetic intermediate . Researchers can leverage this handle for further chemical transformations, including the synthesis of various nitrogen-containing heterocycles or other complex organic molecules. The specific research applications and mechanism of action for this compound are compound-specific and would be determined by the researcher's experimental design. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B14655429 2-(Hydroxyimino)cyclooctan-1-one CAS No. 50911-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50911-11-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-hydroxyiminocyclooctan-1-one

InChI

InChI=1S/C8H13NO2/c10-8-6-4-2-1-3-5-7(8)9-11/h11H,1-6H2

InChI Key

FXXSHOMPXQFYHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=NO)CC1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxyimino Cyclooctan 1 One and Analogous Structures

Methodologies for the Formation of the Oxime Moiety

The introduction of the oxime group onto a carbonyl compound is a fundamental transformation in organic chemistry. Several reliable methods have been developed to achieve this, primarily centered around condensation reactions and nitrosation of precursor molecules.

The most direct and widely employed method for the synthesis of oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its salts. nih.govwikipedia.org This reaction is versatile and can be applied to a wide range of aldehydes and ketones, including cyclic systems like cyclooctanone (B32682).

The reaction of cyclooctanone with hydroxylamine hydrochloride under mild conditions affords 2-(hydroxyimino)cyclooctan-1-one. arpgweb.com The general transformation can be represented as follows:

C₇H₁₄CO + H₂NOH·HCl → C₇H₁₄C=NOH + H₂O + HCl

The efficiency of this reaction can be influenced by factors such as the solvent, pH, and the presence of a base to neutralize the liberated acid. While classic procedures often involve refluxing in an alcohol with a base like pyridine (B92270), modern approaches have explored more environmentally benign, solvent-free conditions using grinding techniques with catalysts like Bi₂O₃. nih.gov

Research has also shown that a variety of hydroxylamine derivatives can be utilized in these condensation reactions, allowing for the introduction of different substituents on the oxime nitrogen. researchgate.netnih.gov This modularity expands the synthetic utility of this method for creating diverse libraries of oxime-containing compounds.

Below is an interactive data table summarizing various conditions for oxime formation via condensation reactions.

An alternative and powerful strategy for the synthesis of α-hydroxyimino ketones is the nitrosation of a carbonyl precursor at the α-carbon. This method typically involves the reaction of an enol or enolate with a nitrosating agent.

The nitrosation of secondary nitro derivatives can lead to the formation of ketones or oximes, depending on the substituents. researchgate.net This reaction can proceed under neutral conditions, which is advantageous for substrates that are sensitive to acidic or basic environments. researchgate.net The generation of nitrosating species under such mild conditions is a significant advancement in this area. researchgate.net

For the synthesis of this compound, this would involve the nitrosation of cyclooctanone. While direct nitrosation of simple ketones can be challenging, the use of α-functionalized precursors can facilitate the reaction. For instance, the nitrosation of 1-(naphthalen-1-yl)butane-1,3-dione with sodium nitrite in acetic acid yields 2-(hydroxyimino)-1-(naphthalen-1-yl)butane-1,3-dione. rsc.org

A general representation of the nitrosation of a β-dicarbonyl compound is shown below:

R-CO-CH₂-CO-R' + HNO₂ → R-CO-C(=NOH)-CO-R' + H₂O

The choice of the nitrosating agent and reaction conditions is critical for achieving high yields and selectivity.

Synthesis of the Cyclooctanone Scaffold and its Derivatives

The construction of the eight-membered cyclooctanone ring is a key aspect of the synthesis of this compound. Various synthetic routes have been developed to access this important structural motif.

One historical method involved the dry distillation of the salts of azelaic acid, though this approach often resulted in unsatisfactory yields. A more modern and efficient approach is the direct oxidation of cyclooctane (B165968). google.com This can be achieved using molecular oxygen in the presence of an oxidation catalyst, such as cobalt naphthalenate, at elevated temperatures. google.com This process can yield a mixture of cyclooctanone, suberic acid, and cyclooctanol. google.com

Another route to cyclooctanone starts from cyclooctatetraene, which can be hydrogenated to cyclooctane. google.com Alternatively, partial hydrogenation of cyclooctatetraene can yield cyclooctene (B146475), which can then be converted to cyclooctanol and subsequently oxidized to cyclooctanone. google.com

The functionalization of the cyclooctanone ring is also of significant interest for the synthesis of various derivatives. For instance, the reaction of cyclooctanone with diethyl carbonate in the presence of a strong base like sodium hydride leads to the formation of 2-carbethoxycyclooctanone. orgsyn.org This β-keto ester is a versatile intermediate for further synthetic transformations.

The synthesis of diverse molecular scaffolds, including those based on cyclooctane, is an active area of research, with strategies like diversity-oriented synthesis being employed to generate libraries of complex molecules. whiterose.ac.ukcam.ac.ukbham.ac.uknih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of α-hydroxyimino ketones, especially when the starting carbonyl compound possesses multiple reactive sites. For the synthesis of this compound from cyclooctanone, the primary challenge is to ensure that the oximation or nitrosation occurs exclusively at the α-position to the carbonyl group.

In the case of nitrosation, the use of a pre-functionalized cyclooctanone derivative can direct the reaction to the desired position. For example, starting with a β-keto ester of cyclooctanone, the enolate formation will be favored at the carbon between the two carbonyl groups, thus directing the nitrosation to that position.

The reaction of (E)-2-((dimethylamino)methylene)cyclooctanone with hydroxylamine hydrochloride can lead to the formation of cyclooctane-based isoxazoles, demonstrating the importance of carefully selecting the starting material and reagents to control the reaction outcome. researchgate.net

The regioselective synthesis of nitrosopyrazolylquinoxalines has been achieved through the cyclocondensation of 2-(hydroxyimino)-1,3-diones with 3-hydrazinylquinoxalin-2(1H)-one, highlighting the utility of α-hydroxyimino ketones as building blocks for more complex heterocyclic systems. rsc.org

Enantioselective Synthesis of Chiral α-Hydroxyimino Ketone Derivatives

The development of enantioselective methods for the synthesis of chiral α-hydroxyimino ketones and their derivatives is a significant area of research, as these compounds are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.govrsc.orggoogle.com

While the direct enantioselective synthesis of this compound itself is not extensively documented, general strategies for the asymmetric synthesis of related α-functionalized ketones are well-established. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For instance, the asymmetric α-amination of carbonyl compounds is a powerful method for accessing chiral α-amino ketones, which are structurally related to α-hydroxyimino ketones. thieme.de The use of chiral organocatalysts, such as those derived from dehydroabietic acid, has been shown to be effective in asymmetric Michael additions of α-hydroxyimino cyclic ketones to β,γ-unsaturated α-keto esters. researchgate.net

The enantioselective reduction of α-diketones or α-keto esters using enzymatic or chemo-catalytic methods can provide access to chiral α-hydroxy ketones. google.com These can then potentially be converted to the corresponding α-hydroxyimino ketones. The use of oxazaborolidine catalysts, generated in situ from chiral lactam alcohols, has proven to be a practical method for the enantioselective reduction of a variety of ketones. mdpi.com

Furthermore, the direct asymmetric α-alkylation of ketones remains a challenging but important goal in organic synthesis. nih.gov Advances in this area, using either transition-metal catalysis or organocatalysis, could provide new routes to chiral α-substituted ketones that could serve as precursors to chiral α-hydroxyimino ketones. nih.govnih.gov

Comprehensive Analysis of Reaction Mechanisms and Transformations of 2 Hydroxyimino Cyclooctan 1 One

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms ketoximes into amides. scirp.orgmasterorganicchemistry.com In the case of cyclic oximes like 2-(hydroxyimino)cyclooctan-1-one, also known as cyclooctanone (B32682) oxime, this rearrangement yields a lactam, a cyclic amide. wikipedia.org This transformation is of significant interest for the synthesis of polyamide precursors. The reaction is typically acid-catalyzed, but photochemical methods have also been developed. scirp.orgcdnsciencepub.com

Acid-Catalyzed Rearrangement Mechanisms

The classical Beckmann rearrangement is promoted by acids, which facilitate the conversion of the hydroxyl group of the oxime into a good leaving group, initiating the rearrangement. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org For cyclooctanone oxime, this rearrangement leads to the formation of 2-azacyclononanone (B145865) (also known as capryllactam).

Brønsted acids can catalyze the Beckmann rearrangement by protonating the oxygen atom of the oxime's hydroxyl group. masterorganicchemistry.com This protonation creates a better leaving group (water), which is essential for the subsequent alkyl migration step. youtube.com However, in practice, using a Brønsted acid like sulfuric acid alone (e.g., 10 mol%) has been shown to be ineffective in promoting the rearrangement of cyclooctanone oxime under certain conditions. scirp.orgresearchgate.net

The inefficiency is partly because the lactam product can form a salt with the acid catalyst, thereby deactivating it. scirp.org To achieve high yields and mitigate the need for excessive amounts of acid, a co-catalytic system is often employed. Research has shown that combining a Brønsted acid with a cobalt salt, such as cobalt tetrafluoroborate (B81430) hexahydrate, significantly enhances the reaction, leading to high yields of the corresponding lactam under mild conditions (80°C). scirp.org For instance, the use of trifluoromethanesulfonic acid in conjunction with cobalt tetrafluoroborate proved to be a superior system for the rearrangement of cyclooctanone oxime. scirp.org

Lewis acids are also effective in catalyzing the Beckmann rearrangement. The combination of various cobalt salts and other Lewis acids serves as an efficient catalytic system for the rearrangement of cycloalkanone oximes to their corresponding lactams under mild conditions. scirp.org This approach is particularly useful as it can reduce the formation of undesirable byproducts often generated in reactions requiring large amounts of strong acids. scirp.orgscirp.org

Studies have demonstrated that while a cobalt salt or a Lewis acid alone may be ineffective, their combined use significantly improves the conversion rate. scirp.orgresearchgate.net For the rearrangement of cyclooctanone oxime, a catalytic amount (10 mol%) of a Lewis acid like ytterbium trifluoromethanesulfonate (B1224126) (ytterbium triflate) on its own gave the lactam product, 2-azacyclononanone, in a modest 36.9% yield. researchgate.net However, when combined with a cobalt salt, the yields improved dramatically. The combination of cobalt(II) chloride and ytterbium trifluoromethanesulfonate (10 mol% each) in acetonitrile (B52724) at 80°C for 2 hours resulted in an 89.8% yield of 2-azacyclononanone. researchgate.net

EntryCobalt Salt (10 mol%)Lewis Acid (10 mol%)SolventTemp (°C)Time (h)Yield of 2-Azacyclononanone (%)
1-Yb(OTf)₃MeCN80236.9
2CoCl₂-MeCN8020
3CoCl₂Yb(OTf)₃MeCN80289.8

Data sourced from a 2015 study on combined cobalt salt and Lewis acid catalysis. researchgate.net Yb(OTf)₃ stands for Ytterbium trifluoromethanesulfonate, CoCl₂ for Cobalt(II) chloride, and MeCN for acetonitrile.

A plausible reaction mechanism for the enhanced catalytic activity involves a dual coordination approach. scirp.org It is proposed that the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid or Brønsted acid coordinates to the oxygen atom. scirp.orgscirp.org This dual activation facilitates the rearrangement.

The coordination of the cobalt salt to the nitrogen atom is thought to prevent the Lewis acid from coordinating there, instead promoting a firm coordination between the Lewis acid and the oxygen atom. scirp.orgscirp.org Similarly, in systems with Brønsted acids, the cobalt salt's coordination to the nitrogen atom is believed to work in concert with the protonation of the oxygen atom by the acid. scirp.org This synergistic interaction effectively weakens the N-O bond, making the hydroxyl group a better leaving group and accelerating the rate-determining migration step of the rearrangement. scirp.orgmasterorganicchemistry.com

Photochemical Beckmann Rearrangement Pathways

An alternative to acid catalysis is the photochemical Beckmann rearrangement. Irradiation of cyclooctanone oxime in a methanol (B129727) solution can induce its transformation into the corresponding lactam. cdnsciencepub.com This method provides a pathway that avoids the use of acidic reagents. The photochemical reaction is believed to proceed through a different intermediate than the acid-catalyzed route. The proposed mechanism involves the formation of an oxazirane intermediate, which then breaks down in a concerted manner to yield the lactam product. cdnsciencepub.com

A study on the photolysis of various cycloalkanone oximes demonstrated that this method is applicable across a range of ring sizes. For cyclooctanone oxime, irradiation in methanol resulted in a 6% yield of the lactam, with 11% of the starting oxime remaining unreacted. cdnsciencepub.com

Cycloalkanone OximeLactam Yield (%)Unreacted Oxime (%)Ketone Byproduct (%)
Cyclopentanone oxime5527
Cyclohexanone (B45756) oxime2954
Cycloheptanone oxime161010
Cyclooctanone oxime 6 11 15
Cyclononanone oxime41213
Cyclodecanone oxime81713

Data from a 1970 study on the photochemistry of oximes. cdnsciencepub.com The photolyses were conducted in a standard manner in methanol.

Unlike the stereospecific nature of the acid-catalyzed reaction, the photochemical rearrangement of unsymmetrically substituted oximes often yields a mixture of both possible lactam isomers, suggesting a different mechanistic control over the migrating group. cdnsciencepub.com

Influence of Ring Strain and Conformation on Rearrangement Reactivity

Ring strain is known to significantly influence the chemical reactivity of cyclic compounds. rsc.org In the context of the Beckmann rearrangement, the inherent strain in the eight-membered ring of cyclooctanone oxime affects its reactivity compared to other cycloalkanone oximes. It has been observed that cyclooctanone oxime is more reactive than cyclohexanone oxime in Beckmann rearrangement reactions. scirp.org This increased reactivity can be attributed to the relief of transannular strain in the medium-sized ring upon rearrangement to the larger, more flexible nine-membered lactam ring.

The conformation of the cyclooctane (B165968) ring is complex, and the specific conformation of the oxime precursor can influence the stereochemical outcome and rate of the rearrangement. The requirement for the migrating group to be anti-periplanar to the leaving group means that the ground-state conformation of the oxime must be able to readily achieve this geometry for the reaction to proceed efficiently. wikipedia.org The greater conformational flexibility of the eight-membered ring compared to the rigid chair conformation of a six-membered ring may also contribute to its enhanced reactivity. nih.gov In photochemical reactions, ring strain can also affect the stability of intermediates and the competition between different decay pathways of the excited state. rsc.org

Oxidative Transformations of the Hydroxyimino Group

The hydroxyimino group of this compound is susceptible to oxidation, leading to the formation of highly reactive intermediates such as nitrile oxides and iminoxyl radicals. These intermediates are valuable precursors in the synthesis of various heterocyclic and functionalized compounds.

The oxidation of aldoximes is a common and effective method for the in situ generation of nitrile oxides. nih.gov These 1,3-dipolar species are highly reactive and readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. nih.govacs.org In the context of this compound, oxidation would generate a transient nitrile oxide intermediate.

Should the cyclooctane ring contain a site of unsaturation, an intramolecular 1,3-dipolar cycloaddition can occur, leading to the formation of bicyclic isoxazoline (B3343090) derivatives. nih.govdoaj.org This intramolecular pathway is an efficient strategy for constructing complex, fused-ring systems. nih.govdoaj.orgresearchgate.net The synthesis of bicyclic isoxazolines incorporating a cyclooctane ring has been demonstrated, highlighting the feasibility of such transformations. mdpi.comnih.gov The reaction typically proceeds with high regioselectivity and stereoselectivity.

Table 1: Methods for Nitrile Oxide Generation from Oximes

Oxidizing Agent/Method Description Reference
Dehydrohalogenation of hydroximoyl chlorides A classic method involving base-induced elimination of HCl. nih.gov
Oxidation of aldoximes Can be achieved with various oxidizing agents like hypervalent iodine compounds. nih.gov

The oxidation of oximes with one-electron oxidizing agents, such as lead tetraacetate, can lead to the formation of iminoxyl radicals. youtube.comslideshare.netjuniperpublishers.com These radical species are known to undergo a variety of transformations, including β-fragmentation and intramolecular cyclization. For this compound, the generation of an iminoxyl radical at the nitrogen atom would be followed by subsequent reactions dictated by the structure of the cyclooctane ring and the reaction conditions.

In the presence of a δ-hydrogen, an intramolecular hydrogen atom transfer can occur, leading to the formation of a carbon-centered radical, which can then undergo further reactions. slideshare.net This pathway can lead to the formation of cyclic products such as tetrahydrofurans. slideshare.net

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are mild and efficient oxidants for the conversion of oximes to nitrile oxides. nih.gov These reagents are attractive due to their low toxicity and ease of handling. mdpi.com The oxidation of an aldoxime with a hypervalent iodine reagent typically proceeds under mild conditions and is compatible with a variety of functional groups. nih.gov This method has been successfully employed in tandem reactions, where the in situ generated nitrile oxide undergoes an intramolecular cycloaddition.

Table 2: Examples of Hypervalent Iodine Reagents in Oxime Oxidation

Reagent Abbreviation Typical Application Reference
(Diacetoxyiodo)benzene PIDA Oxidation of various functional groups, including oximes.
[Hydroxy(tosyloxy)iodo]benzene HTIB Generation of nitrile oxides from aldoximes for cycloaddition reactions.
2-Iodoxybenzoic acid IBX Oxidation of alcohols to aldehydes and ketones.

Reductive Transformations of the Hydroxyimino and Ketone Groups

The reduction of the hydroxyimino and ketone functionalities in this compound opens pathways to amino alcohols and related compounds, which are valuable building blocks in organic synthesis. The selectivity of these reductions is a key consideration.

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, including catalytic hydrogenation and metal hydrides. researchgate.net For α-hydroxyimino ketones like this compound, the simultaneous reduction of both the oxime and the ketone would lead to the corresponding amino alcohol. The stereochemical outcome of this reduction is of significant interest, with the potential to form diastereomeric products. The stereoselective reduction of cyclic α-hydroxy ketoximes with borane (B79455) has been shown to be an effective route to cis-1,2-amino alcohols. nih.gov Furthermore, engineered amine dehydrogenases have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov

Table 3: Reagents for the Reduction of Oximes to Amines

Reagent Conditions Selectivity Reference
Catalytic Hydrogenation (e.g., H₂, Pd/C) Varies Can reduce other functional groups researchgate.net
Sodium Borohydride (NaBH₄) / Nano Cu Reflux in ethanol Selective for oximes researchgate.net
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF Powerful, reduces many functional groups

Achieving selective reduction of either the ketone or the hydroxyimino group in this compound is a synthetic challenge that allows for the differential functionalization of the molecule.

Selective reduction of the ketone can be achieved using specific catalytic systems. For instance, transfer hydrogenation of α-keto aldoxime O-ethers with formic acid and a rhodium catalyst has been shown to selectively reduce the keto group, leaving the oxime ether intact. thieme-connect.com Similarly, yeast-mediated reductions can also selectively target the ketone. thieme-connect.com

Conversely, the selective reduction of the oxime group in the presence of a ketone can be more challenging. Pyridine-borane complexes under acidic conditions have been used for the reduction of oximes to hydroxylamines, and under certain conditions, this can be achieved without affecting a nearby ketone. escholarship.org The choice of reducing agent and reaction conditions is therefore crucial for controlling the outcome of the reduction.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(Diacetoxyiodo)benzene
[Hydroxy(tosyloxy)iodo]benzene
2-Iodoxybenzoic acid
Dess-Martin periodinane
Lead tetraacetate
Sodium Borohydride
Lithium Aluminum Hydride
Borane
Formic acid
Yamaguchi reagent
Isoxazoline
Isoxazole
Tetrahydrofuran
cis-1,2-amino alcohol

Other Key Reactions Involving the Oxime and Ketone Functionalities

The dual presence of ketone and oxime functionalities in this compound provides a platform for a diverse array of chemical transformations. These reactions are pivotal for the synthesis of more complex molecular architectures, including various heterocyclic systems. The reactivity of both the C=O and C=N-OH groups allows for substitutions, cyclizations, and radical-mediated processes.

Substitution Reactions at the Oxime Group

The hydroxyl group of the oxime in this compound is amenable to substitution reactions, most notably O-alkylation and O-acylation. These reactions yield oxime ethers and esters, respectively, which can serve as important intermediates in organic synthesis.

O-Alkylation: The O-alkylation of oximes is a common transformation that can be achieved under basic conditions. The reaction typically involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking an alkylating agent such as an alkyl halide. The choice of base and solvent is crucial for the success of the reaction, with common bases including alkali metal hydroxides, alkoxides, and hydrides. For instance, the O-alkylation of cyclic amino alcohols has been successfully carried out using potassium tert-butoxide as a base in tetrahydrofuran. google.com While specific examples for this compound are not extensively documented in readily available literature, the general principles of oxime alkylation are applicable. The reaction of an α-oximino ketone with an alkyl halide in the presence of a base like sodium hydride in an aprotic solvent such as DMF or THF would be a standard approach.

O-Acylation: Similar to O-alkylation, O-acylation involves the reaction of the oxime with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the liberated acid. sigmaaldrich.com The resulting O-acyl oximes are valuable synthetic intermediates. The Friedel-Crafts acylation, while typically an electrophilic aromatic substitution, provides insight into the generation of acylium ions which are key electrophiles in acylation reactions. sigmaaldrich.com

The following table summarizes representative substitution reactions applicable to the oxime group of this compound based on general reactivity patterns of oximes.

Reaction Type Reagent Catalyst/Base Product Type Ref.
O-MethylationMethyl iodideSodium hydride2-(Methoxyimino)cyclooctan-1-one organic-chemistry.org
O-BenzylationBenzyl bromidePotassium carbonate2-(Benzyloxyimino)cyclooctan-1-one google.com
O-AcetylationAcetyl chlorideTriethylamine2-(Acetoxyimino)cyclooctan-1-one sigmaaldrich.com
O-BenzoylationBenzoyl chloridePyridine (B92270)2-(Benzoyloxyimino)cyclooctan-1-one sigmaaldrich.com

Cyclization Reactions Leading to Heterocycles

The rich functionality of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. These reactions can proceed through different mechanisms, including condensations, cycloadditions, and multicomponent reactions.

One important avenue for heterocycle synthesis is through condensation reactions involving both the ketone and the oxime functionalities with a suitable reagent. For example, the reaction of α-oximino ketones with hydrazines or hydroxylamine (B1172632) can lead to the formation of fused pyrazoles or isoxazoles, respectively.

Diels-Alder reactions, a powerful tool for the formation of six-membered rings, can also be envisioned. masterorganicchemistry.commasterorganicchemistry.com While this compound itself is not a typical diene or dienophile, its derivatives could potentially participate in such cycloadditions. For instance, derivatization of the ketone or oxime could introduce a dienic or dienophilic moiety into the molecule. The reactivity of cyclic dienophiles is often enhanced by ring strain, a factor that could be relevant in derivatives of the eight-membered cyclooctane ring. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. The Groebke-Blackburn-Bienaymé reaction, for example, is a three-component reaction between an aldehyde, an isocyanide, and an aminoazine to produce fused imidazo[1,2-a]heterocycles. nih.gov Adapting such a reaction to utilize this compound or its derivatives could open avenues to novel cyclophane-fused imidazole (B134444) systems.

A variety of fused heterocycles can be synthesized from cyclooctanone, which is a precursor to this compound. For example, the condensation of cyclooctanone with furan-2-carboxaldehyde yields a bis-chalcone which can undergo further cycloaddition reactions to form cyclooctane-fused pyrazoles, isoxazoles, and pyrimidines. dntb.gov.ua These synthetic strategies could potentially be adapted for this compound.

The table below illustrates some potential cyclization reactions for synthesizing heterocycles from this compound.

Heterocycle Type Reagent(s) Reaction Type Fused Heterocyclic Product Ref.
Fused Isoxazole-Intramolecular cyclizationCycloocta[c]isoxazol-3(1H)-one scribd.com
Fused PyrazoleHydrazine hydrateCondensation/Cyclization1,4,5,6,7,8,9,10-Octahydrocycloocta[c]pyrazol-3-ol dntb.gov.ua
Fused PyrimidineThiourea, baseCondensation/Cyclization4-Thioxo-1,2,3,4,5,6,7,8,9,10-decahydrocycloocta[d]pyrimidin-2-ol dntb.gov.ua
Fused ImidazoleIsocyanide, AminoazineGroebke-Blackburn-BienayméFused Imidazo[1,2-a]heterocycle nih.gov

Radical Reactions and Bond Fragmentation

The photochemical behavior of α-oximino ketones like this compound is characterized by radical reactions and bond fragmentations, often initiated by the absorption of UV light. The Norrish-type reactions are particularly relevant in this context.

Norrish Type I Reaction: The Norrish Type I cleavage involves the homolytic scission of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For this compound, this would involve the cleavage of the C1-C2 bond or the C1-C8 bond. This process generates a diradical intermediate which can then undergo several subsequent reactions, including decarbonylation (loss of CO) followed by recombination of the radical fragments, or intramolecular hydrogen abstraction to yield unsaturated aldehydes or ketenes. wikipedia.orgscispace.com The photolysis of cyclic ketones, including those with up to seven-membered rings, is known to proceed via Norrish Type I cleavage. scispace.com

Norrish-Yang Reaction (a Norrish Type II variant): The Norrish-Yang reaction is an intramolecular version of the Norrish Type II reaction, where the excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to a 1,4-diradical. chem-station.com This diradical can then cyclize to form a cyclobutanol (B46151) derivative. nih.govacs.org In the case of this compound, abstraction of a hydrogen from the γ-carbon (C5) would lead to a diradical intermediate that could subsequently form a bicyclic cyclobutanol oxime. This reaction is often stereoselective.

Other Fragmentation Pathways: Besides the classical Norrish-type reactions, other fragmentation pathways can occur. Photoexcited nitroarenes have been shown to induce the oxidative cleavage of ketoximes to the corresponding ketones. nih.gov This process involves fragmentation of the C=N bond. For α,β-unsaturated oximes, C-C bond cleavage can be a competing reaction. nih.gov In the case of this compound, irradiation could potentially lead to fragmentation of the cyclooctane ring or cleavage of the oxime functionality, depending on the reaction conditions and the specific wavelength of light used. nih.govacs.org

The potential radical reactions and fragmentation pathways are summarized below.

Reaction Type Initiation Key Intermediate Potential Product(s) Ref.
Norrish Type I CleavageUV irradiationAcyl-alkyl diradicalUnsaturated nitrile, carbon monoxide, cyclized products wikipedia.orgscispace.com
Norrish-Yang CyclizationUV irradiation1,4-DiradicalBicyclic cyclobutanol oxime chem-station.comnih.gov
Oxidative CleavagePhotoexcited nitroareneRadical cationCyclooctane-1,2-dione nih.gov
C-C Bond FragmentationUV irradiationVarious radical speciesRing-opened products, smaller fragments nih.gov

Stereochemical and Conformational Analyses of 2 Hydroxyimino Cyclooctan 1 One Systems

Syn/Anti Isomerism of the Oxime Moietywikipedia.orgslideshare.net

The C=N double bond of the oxime functional group in 2-(hydroxyimino)cyclooctan-1-one is rigid, leading to geometric isomerism. slideshare.net These stereoisomers are designated as syn and anti (or E/Z), based on the spatial relationship between the hydroxyl group (-OH) and the C1 carbonyl group of the cyclooctane (B165968) ring. wikipedia.org In this specific case, the syn-isomer has the hydroxyl group oriented on the same side as the carbonyl group, while the anti-isomer has it on the opposite side. The two isomers are often stable and separable. wikipedia.org

Determining the specific configuration (syn or anti) of an oxime isomer is critical for understanding and predicting its reactivity. Various analytical methods are employed for this purpose, ranging from spectroscopic techniques to computational analysis. researchgate.net

One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE). Differential NOE experiments can unambiguously determine the configuration by observing spatial proximity between the oxime's N-OH proton and nearby protons on the ring. researchgate.net For instance, pre-saturation of the N-OH proton signal would lead to a characteristic NOE enhancement for protons that are spatially close, allowing for a clear distinction between the syn and anti forms.

In addition to experimental methods, computational approaches have become increasingly reliable. Quantum mechanics-based calculations can predict the NMR chemical shifts and coupling constants for each isomer. Methodologies such as DP4 and DP4+ analysis compare the calculated NMR data with experimental values to assign the most probable configuration with a high degree of confidence. researchgate.net

Table 1: Methodologies for Oxime Configurational Assignment

Methodology Principle Application Example Reference
Differential NOE Spectroscopy Measures spatial proximity between nuclei. An NOE is observed between the oxime -OH proton and adjacent ring protons depending on the isomer. Pre-saturation of the N-OH proton distinguishes between E and Z isomers based on which nearby protons show signal enhancement. researchgate.net
¹³C-NMR Chemical Shifts The chemical shift of the carbon atom of the C=N bond is influenced by the orientation of the -OH group. The γ-effect (shielding) from the syn-hydroxyl group can cause an upfield shift for adjacent carbon atoms compared to the anti-isomer. researchgate.net

| Quantum Mechanics Calculations (e.g., DP4, DP4+) | Compares experimentally obtained NMR data with theoretically predicted spectra for all possible isomers to find the best fit. | Used for challenging cases or when only one isomer is available, providing a statistical probability for the correct assignment. | researchgate.net |

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, are paramount in oxime chemistry. wikipedia.orgrsc.org The orientation of the lone pairs on the nitrogen and oxygen atoms, and their interaction with neighboring bonding and anti-bonding orbitals, dictates the molecule's reaction pathways.

A classic illustration of this principle is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction is highly stereospecific. The crucial step involves the migration of an alkyl group to the electron-deficient nitrogen atom as the hydroxyl group (or a protonated version of it) departs. The migrating group is invariably the one that is anti-periplanar to the N-O bond. wikipedia.org

For this compound, this means that the syn and anti isomers will yield different lactam products.

In the anti-isomer , the C1-C2 bond is anti-periplanar to the N-OH group. Upon rearrangement, the C1-carbonyl group migrates, leading to ring expansion and the formation of a 9-membered lactam (azacyclononane-2,9-dione).

In the syn-isomer , the C2-C3 bond of the cyclooctane ring is anti-periplanar to the N-OH group. Its rearrangement would involve the migration of the C2-C3 bond, resulting in a different lactam structure.

This stereospecificity highlights how the initial geometry of the oxime directly controls the reaction's outcome, a cornerstone of stereoelectronic theory. rsc.org

Conformational Dynamics of the Cyclooctane Ringwikipedia.orgresearchgate.net

The eight-membered cyclooctane ring is renowned for its conformational complexity, possessing numerous low-energy conformers that can interconvert. wikipedia.orgresearchgate.net This flexibility arises from the balance between minimizing angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The presence of sp²-hybridized carbon atoms from the ketone and oxime groups in this compound introduces further constraints and modifies the conformational landscape compared to unsubstituted cyclooctane.

Extensive computational and experimental studies have been performed on cyclooctane and its derivatives to map their potential energy surfaces. For cyclooctane itself, at least ten conformational isomers have been identified, with the boat-chair form being the most stable and the crown conformation being slightly higher in energy. wikipedia.orgresearchgate.net Experimental NMR studies have confirmed that the boat-chair is the dominant conformation in solution. aip.org

For cyclooctanone (B32682), a closely related derivative, recent studies using microwave spectroscopy combined with computational calculations identified three distinct conformers in the gas phase. nih.gov The most abundant conformer is driven by the minimization of transannular and eclipsing interactions. nih.gov X-ray analysis of another derivative, cyclooctane-1,2-trans-dicarboxylic acid, also revealed a boat-chair conformation for the ring in the solid state. electronicsandbooks.com These findings suggest that the this compound system likely exists as a mixture of several rapidly interconverting boat-chair-like conformations.

Table 2: Predominant Conformations of Cyclooctane

Conformation Symmetry Relative Energy (approx. kcal/mol) Key Features Reference(s)
Boat-Chair Cₛ 0.0 Most stable form, minimizes all strains effectively. wikipedia.orgaip.org
Crown D₄d 0.8 Highly symmetrical, slightly less stable than boat-chair. wikipedia.orgic.ac.uk
Twist-Boat-Chair C₂ - Chiral intermediate in pseudorotational pathways. researchgate.net

| D₂d Conformation | D₂d | 3.6 | Exhibits close non-bonded H-H contacts. | ic.ac.uk |

The specific three-dimensional shape adopted by the cyclooctane ring has a profound impact on the molecule's reactivity and the selectivity of its reactions. researchgate.netresearchgate.net The accessibility of the reactive sites and the alignment of orbitals for a given reaction are dictated by the predominant conformation. units.it

Studies on the epoxidation of cyclooctene (B146475), for example, have shown that its high selectivity is a direct consequence of its conformational preferences. The most stable conformation of cyclooctene orients the allylic C-H bonds in a way that provides poor orbital overlap with the π-system of the double bond. researchgate.netunits.it This disfavors undesired side reactions, leading to a higher yield of the desired epoxide. researchgate.netunits.it

Similarly, for this compound, the conformation of the eight-membered ring will influence reactions at both the ketone and oxime functionalities. For instance, the approach of a reducing agent to the carbonyl group will be sterically hindered to different extents on the two faces of the ring, depending on the ring's conformation. This can lead to diastereoselective reduction products. Furthermore, the fusion of other rings can lock the cyclooctane system into a specific conformation, drastically altering its reactivity by exposing or shielding reactive sites. nih.govrsc.org This principle demonstrates that controlling the conformational dynamics is a powerful strategy for directing the outcome of chemical transformations.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyimino Cyclooctan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Hydroxyimino)cyclooctan-1-one, providing detailed information about the carbon-hydrogen framework and the potential for isomerism.

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule. The chemical shifts (δ) are highly dependent on the electronic environment of each nucleus. In this compound, the presence of the electron-withdrawing carbonyl (C=O) and oxime (C=N-OH) groups significantly influences the shifts of adjacent carbon and hydrogen atoms.

Protons on carbons alpha to the carbonyl and oxime groups are expected to be deshielded and appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons of the cyclooctane (B165968) ring. organicchemistrydata.org The broad singlet for the hydroxyl proton of the oxime group is typically observed at a significantly downfield chemical shift.

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon (C=O) and the oximino carbon (C=N) are the most deshielded, appearing at the lowest fields. researchgate.netnih.gov The chemical shifts of the cyclooctane ring carbons vary based on their proximity to these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and environments.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
C1 (C=O)-~195-205Characteristic range for a ketone carbonyl carbon in a cyclic system. miamioh.edu
C2 (C=NOH)-~155-165Typical for an oxime carbon, deshielded by the nitrogen and oxygen atoms.
C3 (-CH₂-)~2.5-2.8~30-35Alpha to the oxime group, experiencing moderate deshielding.
C8 (-CH₂-)~2.8-3.1~35-40Alpha to the carbonyl group, experiencing strong deshielding.
C4-C7 (-CH₂-)~1.4-1.9~22-28Methylene groups within the aliphatic ring, further from electronegative groups.
N-OH~9.0-11.0-The acidic proton of the oxime group, often broad and significantly downfield.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. researchgate.netbeilstein-journals.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the connectivity of protons within the cyclooctane ring. Cross-peaks would appear between adjacent, non-equivalent methylene protons (e.g., H3 with H4, H4 with H5, etc.), confirming the uninterrupted eight-membered ring structure. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all the protonated carbons (C3 through C8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is vital for confirming the placement of the functional groups. For instance, the protons on C8 would show a correlation to the carbonyl carbon (C1), and the protons on C3 would show a correlation to the oxime carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine stereochemistry by identifying protons that are close in space. For this compound, this technique can distinguish between the (E) and (Z) isomers of the oxime. A NOESY correlation between the oxime's -OH proton and the C8 methylene protons would strongly suggest the (Z)-isomer, where these groups are on the same side of the C=N double bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum can also be used to investigate the potential for tautomerism, such as the equilibrium between the α-oximino ketone and the corresponding nitroso-enol form, although the oximino form is generally predominant. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (oxime)Stretching3100 - 3500Broad, strong
C-H (alkane)Stretching2850 - 3000Medium to strong
C=O (ketone)Stretching1680 - 1710Strong, sharp
C=N (oxime)Stretching1620 - 1680Medium, sharp
N-O (oxime)Stretching930 - 960Medium

The presence of a strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the conjugated ketone carbonyl group. A medium-intensity band around 1620-1680 cm⁻¹ corresponds to the C=N stretch of the oxime. A prominent broad band in the 3100-3500 cm⁻¹ region confirms the presence of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns under electron ionization. libretexts.org The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule.

The fragmentation of cyclic ketones often involves initial ring-opening followed by the loss of small neutral molecules. youtube.comdocbrown.info For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu This could lead to the loss of various alkyl radical fragments or the formation of characteristic acylium ions.

Loss of Hydroxyl Radical: Fragmentation can occur via the loss of an •OH radical (mass loss of 17) from the molecular ion.

Loss of Small Molecules: Rearrangement reactions can lead to the elimination of stable neutral molecules like H₂O (mass loss of 18), CO (mass loss of 28), or NO (mass loss of 30).

Ring Cleavage: The cyclooctane ring itself can fragment, leading to a series of peaks corresponding to the loss of ethene (C₂H₄, mass loss of 28) or other small hydrocarbon fragments. docbrown.info

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. thieme-connect.de If a suitable single crystal of this compound can be grown, this technique can provide definitive and high-precision data on:

Molecular Connectivity and Geometry: It confirms the exact arrangement of atoms and provides precise bond lengths and angles.

Stereochemistry: It unambiguously determines the configuration of the oxime group as either (E) or (Z).

Conformation: It reveals the specific conformation adopted by the flexible eight-membered cyclooctane ring in the crystal lattice.

Intermolecular Interactions: It shows how molecules are packed in the crystal, detailing intermolecular forces such as hydrogen bonding between the oxime's hydroxyl group and the carbonyl oxygen of a neighboring molecule.

Absolute Configuration: While this compound is achiral, for chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer. nih.govresearchgate.netresearchgate.net

Chromatographic and Spectrophotometric Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized sample of this compound and for monitoring the progress of its formation reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A pure sample of the compound should ideally yield a single, sharp peak at a characteristic retention time under specific conditions (e.g., a C18 column with a methanol (B129727)/water mobile phase). The area of the peak is proportional to the concentration, allowing for quantification. During synthesis, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis and to separate the product from reactants or byproducts.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used to monitor reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material, one can visually track the formation of the product spot (which will have a different Rf value) over time.

UV-Vis Spectrophotometry: The presence of the conjugated α-oximino ketone system gives rise to characteristic electronic transitions (n→π* and π→π*) that absorb light in the ultraviolet-visible region. While not highly specific for structure, UV-Vis spectrophotometry can be used to monitor reaction kinetics by following the change in absorbance at a wavelength where the product absorbs strongly.

Computational Chemistry and Theoretical Studies of 2 Hydroxyimino Cyclooctan 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic environment and predicting the chemical behavior of 2-(Hydroxyimino)cyclooctan-1-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution, orbital energies, and other electronic properties.

The electronic structure dictates the molecule's reactivity. For this compound, key areas of interest include the electron density around the carbonyl group, the C=NOH moiety, and the alpha-carbon atoms. DFT calculations can map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps predict the outcomes of various organic reactions.

A significant reaction for oximes is the Beckmann rearrangement, which converts them into amides or lactams. umn.edunih.gov For this compound, this rearrangement would yield an expanded nine-membered ring lactam, a valuable monomer for polymer synthesis.

Computational methods are essential for elucidating the mechanism of such rearrangements. umn.edu Transition state theory is used to locate the high-energy structure (the transition state) that lies on the reaction pathway between the reactant and the product. wikipedia.org By calculating the geometry and energy of this transition state, chemists can determine the activation energy (the energy barrier) for the reaction.

For the Beckmann rearrangement of this compound, theoretical calculations would model the migration of one of the alpha-carbon atoms to the nitrogen atom, a process typically catalyzed by an acid. DFT calculations can compare the energy barriers for the migration of the C1 versus the C3 carbon, thus predicting the regioselectivity of the rearrangement.

Table 1: Illustrative Data for a Hypothetical DFT Study on Beckmann Rearrangement Transition State This table is illustrative, based on typical values for similar reactions, as specific data for this compound is not publicly available.

ParameterValueMethod
Activation Energy (ΔG‡)20 - 30 kcal/molB3LYP/6-31G(d)
Key Transition State Bond Length (C-N)~1.8 ÅB3LYP/6-31G(d)
Imaginary Frequency-200 to -400 cm⁻¹B3LYP/6-31G(d)

Beyond rearrangements, oximes can undergo various transformations, including hydrolysis back to the ketone, reduction to amines, and E/Z isomerization around the C=N double bond. Quantum chemical calculations can provide a detailed energetic profile for each of these reaction pathways. By calculating the relative energies of reactants, products, intermediates, and transition states, a comprehensive potential energy surface can be constructed. This allows for the comparison of kinetic and thermodynamic favorability of different reaction channels, predicting which products are most likely to form under specific conditions.

The eight-membered cyclooctane (B165968) ring is known for its conformational complexity. Unlike smaller rings, it possesses a flexible structure with multiple low-energy conformations. Computational studies on the parent cyclooctanone (B32682) have revealed a complex energy landscape. nih.govacs.org The stable conformation of cyclooctanone itself has been identified as an unsymmetrical boat-chair form through low-temperature 13C-NMR and computational analysis. koreascience.kr

For this compound, the introduction of the sp²-hybridized oxime group adds further constraints and potential interactions, such as intramolecular hydrogen bonding between the oxime's hydroxyl group and the carbonyl oxygen. This can influence the relative stability of the various possible ring conformations. Computational modeling is crucial for exploring this landscape, identifying the global minimum energy structure, and determining the energy barriers between different conformers. Studies on related medium-sized rings have shown that a combination of molecular mechanics and quantum chemistry calculations is effective for this purpose. nih.govacs.org

Table 2: Known Low-Energy Conformers of Parent Cycloalkanones Data adapted from studies on cyclooctanone and related cyclic ketones. nih.govacs.orgkoreascience.kr

ConformerPoint Group SymmetryRelative Energy (kcal/mol)Key Structural Feature
Boat-Chair (BC)C₁0.0 (Global Minimum)Unsymmetrical, low strain
Twist-Chair-Boat (TCB)D₃~2.2Symmetrical, slightly higher energy
Chair-Chair (CC)C₂ᵥ> 5.0Higher in energy due to transannular strain
Boat-Boat (BB)C₂ᵥ> 5.0High energy due to eclipsing interactions

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

While quantum mechanics can accurately describe the energy of a few conformations, exploring the vast conformational space of a flexible molecule like this compound requires less computationally expensive methods. Molecular mechanics (MM) employs classical physics-based force fields to calculate molecular energies much faster, making it ideal for conformational searches. umn.edu

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.comnih.gov By simulating the molecule at a given temperature, MD allows for the sampling of accessible conformations and the observation of transitions between them. This provides insight into the flexibility of the cyclooctane ring and the relative populations of different conformers in solution, which is crucial for understanding its average structure and reactivity. mdpi.com

Prediction of Spectroscopic Parameters

DFT calculations have become a standard tool for the prediction of spectroscopic data, most notably NMR chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.netresearchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

By calculating the NMR spectra for various possible isomers or conformers of this compound, and comparing the results to experimental data, one can confidently assign the structure. youtube.com This is particularly useful for distinguishing between E and Z isomers of the oxime or identifying the dominant conformer in solution. The accuracy of these predictions depends on the chosen functional and basis set, and often a screening of different methods is performed to find the best fit for a class of molecules. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can also be calculated, aiding in the assignment of experimental spectra.

Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Shifts This table demonstrates the typical accuracy achievable with modern DFT methods for organic molecules, as reported in the literature. nih.govresearchgate.net

Carbon AtomHypothetical Experimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)Deviation |Δδ| (ppm)
C=O205.0206.21.2
C=NOH160.0161.51.5
Aliphatic CH₂35.435.10.3
Aliphatic CH₂28.128.80.7
Aliphatic CH₂25.525.00.5

Computational Screening and Rational Design of Related Chemical Systems

The computational methodologies applied to this compound can be extended to the rational design of related chemical systems. For instance, a computational screening could be performed to identify optimal catalysts for its Beckmann rearrangement. This would involve calculating the activation energy for the reaction with a library of different potential Lewis or Brønsted acid catalysts to find the one that most effectively lowers the energy barrier.

Furthermore, these computational tools can be used to design novel derivatives of this compound with tailored properties. By systematically modifying the structure in silico (e.g., adding substituents to the ring) and calculating properties such as reactivity, polarity, or binding affinity to a target, researchers can prioritize which new molecules are most promising for synthesis and experimental testing. This accelerates the discovery process and reduces the reliance on trial-and-error experimentation.

Strategic Applications in Contemporary Organic Synthesis

Precursor in Lactam Synthesis via Beckmann Rearrangement

The Beckmann rearrangement is a classic and widely utilized reaction in organic chemistry for the conversion of oximes to amides. wikipedia.orgmasterorganicchemistry.com When applied to cyclic oximes like 2-(Hydroxyimino)cyclooctan-1-one, this rearrangement yields lactams, which are cyclic amides. wikipedia.org This transformation is of significant industrial importance, as exemplified by the large-scale production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime. nih.gov

The rearrangement is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid, which facilitate the conversion of the hydroxyl group of the oxime into a good leaving group. wikipedia.orgmasterorganicchemistry.com The subsequent migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom leads to the formation of the corresponding lactam. A variety of other reagents, including tosyl chloride, thionyl chloride, and cyanuric chloride with a zinc chloride co-catalyst, can also promote this rearrangement. wikipedia.org

In the context of this compound, the Beckmann rearrangement provides a direct route to a nine-membered lactam. This transformation represents a key step in the synthesis of various complex molecules and natural product analogs. For instance, a tricyclic lactam has been synthesized using the Beckmann rearrangement as a crucial step in a multi-step sequence. nih.gov The resulting γ-lactam products can be further transformed into valuable derivatives like γ-aminobutyric acids through ring-opening hydrolysis. rsc.org

Table 1: Reagents for Beckmann Rearrangement

Catalyst/ReagentDescription
Sulfuric AcidA common and strong acid catalyst for the rearrangement. wikipedia.org
Polyphosphoric AcidAnother effective acidic catalyst for the reaction. wikipedia.org
Tosyl ChlorideUsed to activate the oxime hydroxyl group. wikipedia.org
Thionyl ChlorideAnother reagent for activating the oxime. wikipedia.org
Cyanuric Chloride/ZnCl2A catalytic system for the rearrangement. wikipedia.orgudel.edu

Building Block for Complex Alicyclic and Macrocyclic Systems

The inherent ring structure of this compound makes it an attractive starting material for the synthesis of more complex alicyclic and macrocyclic frameworks. The cyclooctane (B165968) ring can be functionalized and elaborated upon, while the oxime group provides a handle for further transformations and ring-forming reactions.

The synthesis of macrocycles is a significant area of research due to their unique properties and applications in areas such as host-guest chemistry and drug delivery. beilstein-journals.orgbeilstein-journals.org The strategic use of this compound can facilitate the construction of these large ring systems.

Future Perspectives and Emerging Research Avenues for 2 Hydroxyimino Cyclooctan 1 One

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of oximes often involves reagents and conditions that are not environmentally benign, such as the use of pyridine (B92270) and refluxing in organic solvents. ijprajournal.com Consequently, a significant future direction is the development of green and sustainable synthetic methodologies for 2-(Hydroxyimino)cyclooctan-1-one and related oximes. This includes the use of natural acid catalysts, such as aqueous extracts of Vitis lanata, Mangifera indica, and Citrus limetta juice, which offer an eco-friendly alternative to conventional acid catalysts. ijprajournal.com

Solventless approaches, like grindstone chemistry, have also shown promise for the synthesis of oximes, offering excellent yields at room temperature without the need for solvents and minimizing waste. nih.gov Research into mechanochemical methods, which utilize mechanical force to induce chemical reactions, has demonstrated a versatile and robust route to ketone-oxime conversions for a wide range of ketones. researchgate.net Furthermore, the development of catalytic transoximation reactions, inspired by biosynthetic pathways, allows for the synthesis of oximes without the need for hydroxylamine (B1172632) salts, which require a stoichiometric amount of base. rsc.org These methods often allow for reactions in aqueous media and catalyst reuse, further enhancing their green credentials. rsc.org

Green Synthesis ApproachKey FeaturesRepresentative Examples
Natural Acid Catalysis Utilizes renewable and biodegradable catalysts.Aqueous extracts of Vitis lanata, Mangifera indica, Citrus limetta juice. ijprajournal.com
Solventless Synthesis Reduces or eliminates the use of hazardous organic solvents.Grindstone chemistry, mechanochemical synthesis. nih.govresearchgate.net
Catalytic Transoximation Avoids the use of hydroxylamine salts and allows for catalyst recycling.Brønsted acid-catalyzed reactions in aqueous media. rsc.org

Exploration of Novel Catalytic Systems for Transformations

The transformation of this compound and other oximes is heavily reliant on catalysis. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions. numberanalytics.com This includes the development of new organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, which have shown high activity in promoting oxime formation at neutral pH. nih.gov

Metal-based catalysts, including those based on ruthenium, rhodium, and palladium, continue to be explored for various transformations of oximes. acs.org The selective hydrogenation of oximes to either amines or hydroxylamines is a key area of interest, with catalysts like Pt/C and Ni-Co phyllosilicates showing promise for controlling the reaction outcome. mdpi.com The development of chiral catalysts for asymmetric transformations is another critical frontier, enabling the synthesis of enantiomerically enriched products. For instance, chiral bisoxazoline-copper(II) complexes have been successfully used in the catalytic asymmetric 1,5(6)-selective Michael/cyclization reaction of α-hydroxyimino cyclic ketones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic methods for this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. numberanalytics.com Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for continuous manufacturing. semanticscholar.org

The synthesis of various biologically relevant compound libraries has been successfully demonstrated using flow systems, often with significantly reduced reaction times and improved yields compared to batch methods. semanticscholar.org For instance, flow procedures have been developed for the synthesis of 2-aminophenoxazin-3-ones and tricyclo-1,4-benzoxazines. semanticscholar.org Automated machine learning frameworks are also being combined with synthesis to accelerate the design and discovery of new molecules with desired properties, as demonstrated in the development of novel oxime ester photoinitiators. acs.org The application of these technologies to the synthesis and transformation of this compound could lead to rapid library generation for screening and streamlined production processes.

Advanced Mechanistic Insights through Multiscale Modeling

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Advanced computational and mechanistic studies are becoming increasingly important in this regard. Multiscale modeling, which combines quantum mechanics and molecular mechanics, can provide detailed insights into reaction pathways, transition states, and the factors influencing reactivity and selectivity.

For example, computational studies have been used to investigate the mechanism, reactivity, and regioselectivity of various oxime reactions. acs.org The electronic structure and properties of iminoxyl radicals, which are key intermediates in many oxime reactions, have been studied using both computational and experimental methods to understand their reactivity. nih.gov In the context of enzymatic reactions, mechanistic studies of enzymes like cyclohexanone (B45756) monooxygenase, which acts on a related cyclic ketone, have provided valuable information on the chemical properties of intermediates involved in catalysis. nih.gov Such detailed mechanistic understanding, facilitated by advanced modeling, will be instrumental in predicting and controlling the outcomes of reactions involving this compound.

Rational Design of New Reactivity Profiles for Targeted Synthesis

The unique chemical properties of the oxime functional group in this compound provide a platform for the rational design of new reactivity profiles for targeted synthesis. nsf.gov By strategically modifying the structure of the oxime or the reaction conditions, it is possible to steer the reaction towards desired products.

This includes the development of methods for N-O bond fragmentation to generate iminyl radicals, which can then participate in a variety of useful transformations, such as additions to alkenes. nsf.gov The design of novel oxime derivatives with specific electronic and steric properties can influence their reactivity and selectivity in these processes. For instance, the design and synthesis of novel oxime ester photoinitiators have been guided by machine learning models to achieve high photosensitivity. acs.org Furthermore, the rational design of molecules incorporating the oxime moiety, such as in the development of multipotent Schiff base-1,2,4-triazole antioxidants, demonstrates the potential for creating new compounds with tailored biological activities. mdpi.com The ability to rationally design and control the reactivity of this compound will be a key driver of its future applications in the synthesis of complex and valuable molecules.

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